molecular formula C16H11F2N3O3 B2921988 N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251707-88-6

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2921988
CAS No.: 1251707-88-6
M. Wt: 331.279
InChI Key: PAUCMJNWCFCJGE-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251612-03-9) is a chemical compound offered for research purposes. With a molecular formula of C22H15F2N3O3 and a molecular weight of 407.37 g/mol, this solid substance belongs to the 1,8-naphthyridine class of N-heterocyclic compounds . This class of fused ring systems is recognized for a broad spectrum of pharmacological activities, making it a valuable scaffold in medicinal chemistry research . 1,8-Naphthyridine derivatives have been extensively investigated for their antimicrobial properties. The first such derivative, nalidixic acid, was introduced as an antibacterial agent that inhibits bacterial DNA gyrase . Subsequent structural modifications have led to several clinically used antibiotics, underscoring the research potential of this core structure in developing new anti-infective agents to combat growing drug resistance . Furthermore, structurally related 1,8-naphthyridine-3-carboxamide compounds are being actively studied as inhibitors of HIV-1 integrase, a key viral enzyme, highlighting the scaffold's relevance in antiviral research . This product is intended for research and development applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety and handling protocols.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c17-9-4-3-8(11(18)6-9)7-20-15(23)12-13(22)10-2-1-5-19-14(10)21-16(12)24/h1-6H,7H2,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUCMJNWCFCJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2O)C(=O)NCC3=C(C=C(C=C3)F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzylamine with a suitable naphthyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Fluorination: The 2,4-difluorobenzyl group in the target compound improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5a4) .
  • 4-Position Substitutions: Hydroxy groups (as in the target compound) are critical for Mg²⁺ chelation, while bulkier substituents (e.g., morpholino in 5h) enhance solubility without compromising activity .
  • Aminoethyl Modification: Compound 5n’s ethylenediamine side chain increases cell membrane permeability, making it suitable for in vivo studies .

Physicochemical and Spectral Properties

  • ESI-MS/HRMS: The target compound exhibits m/z 375.1 (MH⁺) , while morpholino-substituted 5h shows m/z 389.1 (MH⁺) due to the added morpholine ring .
  • ¹H NMR : The 2,4-difluorobenzyl group in the target compound produces distinct aromatic splitting patterns (δ 7.46 ppm, dd, J=15.3, 8.5 Hz) .

Biological Activity

N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H10F2N2O3
  • Molecular Weight : 280.227 g/mol
  • CAS Number : 1800247-11-3

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of naphthyridine, including this compound, demonstrate broad-spectrum antibacterial activity.

Key Findings:

  • Antibacterial Efficacy : In studies comparing the compound to established antibiotics like ciprofloxacin and ofloxacin, it showed comparable or superior activity against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .
  • Resistance Profiles : The compound has been effective against drug-resistant strains, which is critical in the context of rising antibiotic resistance .
  • Mechanism of Action : The antibacterial action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The presence of the fluorinated phenyl group enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .

Antiparasitic Activity

Recent studies have also highlighted the antiparasitic potential of naphthyridine derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against malaria parasites in vitro .

Comparative Table of Biological Activities

Activity TypeTarget OrganismsEfficacy LevelReferences
AntibacterialStaphylococcus aureus, E. coliComparable to ciprofloxacin
AntifungalCandida albicans, A. nigerModerate
AntiparasiticMalaria parasitesLow nanomolar range

Case Study 1: Antibacterial Testing

A study conducted by H.K. Gencer et al. synthesized various naphthyridine derivatives including this compound. These compounds were tested against a panel of drug-resistant bacteria. Results indicated that certain derivatives exhibited significant activity against resistant strains, outperforming traditional antibiotics in some cases .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida. The results demonstrated that the compound inhibited fungal growth effectively at concentrations lower than those required for conventional antifungal agents .

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